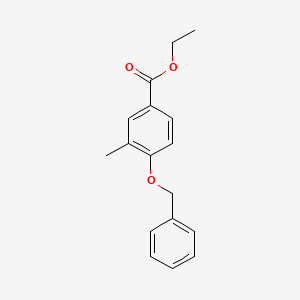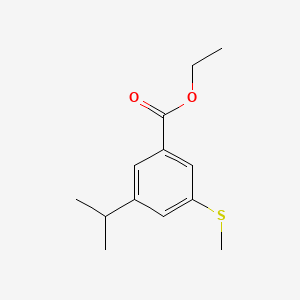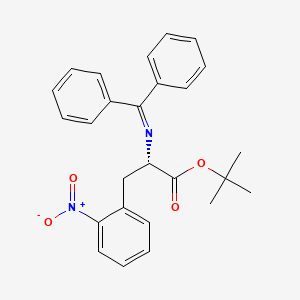
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a complex organic compound that features a tert-butyl group, a diphenylmethylene group, and a nitrophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the diphenylmethylene group: This step involves the reaction of a suitable amine with diphenylmethane derivatives under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparación Con Compuestos Similares
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-nitrophenyl)propanoate: This compound has a nitro group at a different position on the phenyl ring, which can affect its reactivity and applications.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-chlorophenyl)propanoate: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and reactivity.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-methylphenyl)propanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C26H26N2O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1 |
Clave InChI |
BFPBLCWCTCSUCW-QFIPXVFZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)


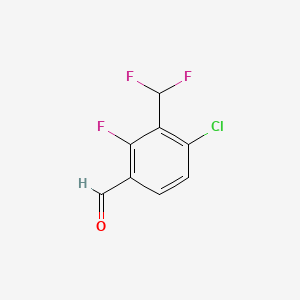
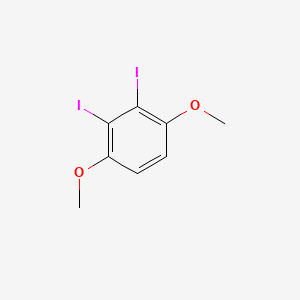
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
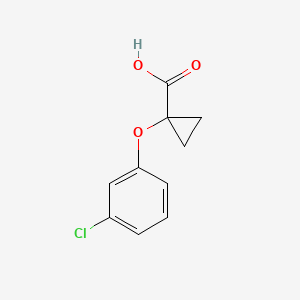
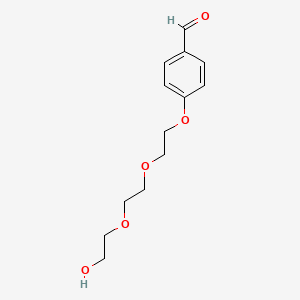
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
